molecular formula C20H15Cl2N3O5S B3569942 N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3569942
M. Wt: 480.3 g/mol
InChI Key: SFWXRAXGGPTFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DNP-Glycine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin S and has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of cathepsin S by binding to the active site of the enzyme. This prevents the enzyme from breaking down extracellular matrix proteins, which are important for maintaining tissue structure and function.
Biochemical and Physiological Effects:
The inhibition of cathepsin S by N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This leads to a reduction in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of cathepsin S, which makes it a valuable tool for studying the role of this enzyme in various diseases. It is also stable and easy to handle, which simplifies experimental procedures.
However, there are also limitations to the use of N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experimental setups. In addition, its potency as an inhibitor can lead to off-target effects if not used at appropriate concentrations.

Future Directions

There are several future directions for research on N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential area of study is its use in combination with other therapeutic agents for the treatment of various diseases. Another area of research is the development of more potent and selective inhibitors of cathepsin S, which could lead to improved therapeutic outcomes.
Conclusion:
N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a valuable tool for scientific research due to its potent inhibition of cathepsin S. It has potential therapeutic applications in various diseases and has been extensively studied for its anti-inflammatory and anti-cancer effects. While there are limitations to its use in lab experiments, it remains a valuable tool for studying the role of cathepsin S in disease. Further research is needed to fully understand the potential of N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide as a therapeutic agent.

Scientific Research Applications

N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the degradation of extracellular matrix proteins. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis and osteoarthritis.
In addition, N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis and lupus.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O5S/c21-17-10-5-11-18(20(17)22)23-19(26)13-24(14-6-4-7-15(12-14)25(27)28)31(29,30)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWXRAXGGPTFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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